molecular formula C14H20N2O2 B2778581 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 426235-15-6

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B2778581
CAS No.: 426235-15-6
M. Wt: 248.326
InChI Key: GIIIJZOPGUFGBF-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is an organic compound that features both a phenoxy and a piperazine moiety

Scientific Research Applications

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylphenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the piperazine moiety can modulate neurotransmitter activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(4-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Uniqueness

2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on both the phenoxy and piperazine moieties can influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-3-5-13(6-4-12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIJZOPGUFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426235-15-6
Record name 2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
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